

Amphethinile: A Technical Guide to its Effects on Cell Cycle and Mitosis

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Compound of Interest

Compound Name: Amphethinile

Cat. No.: B1216996

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Abstract

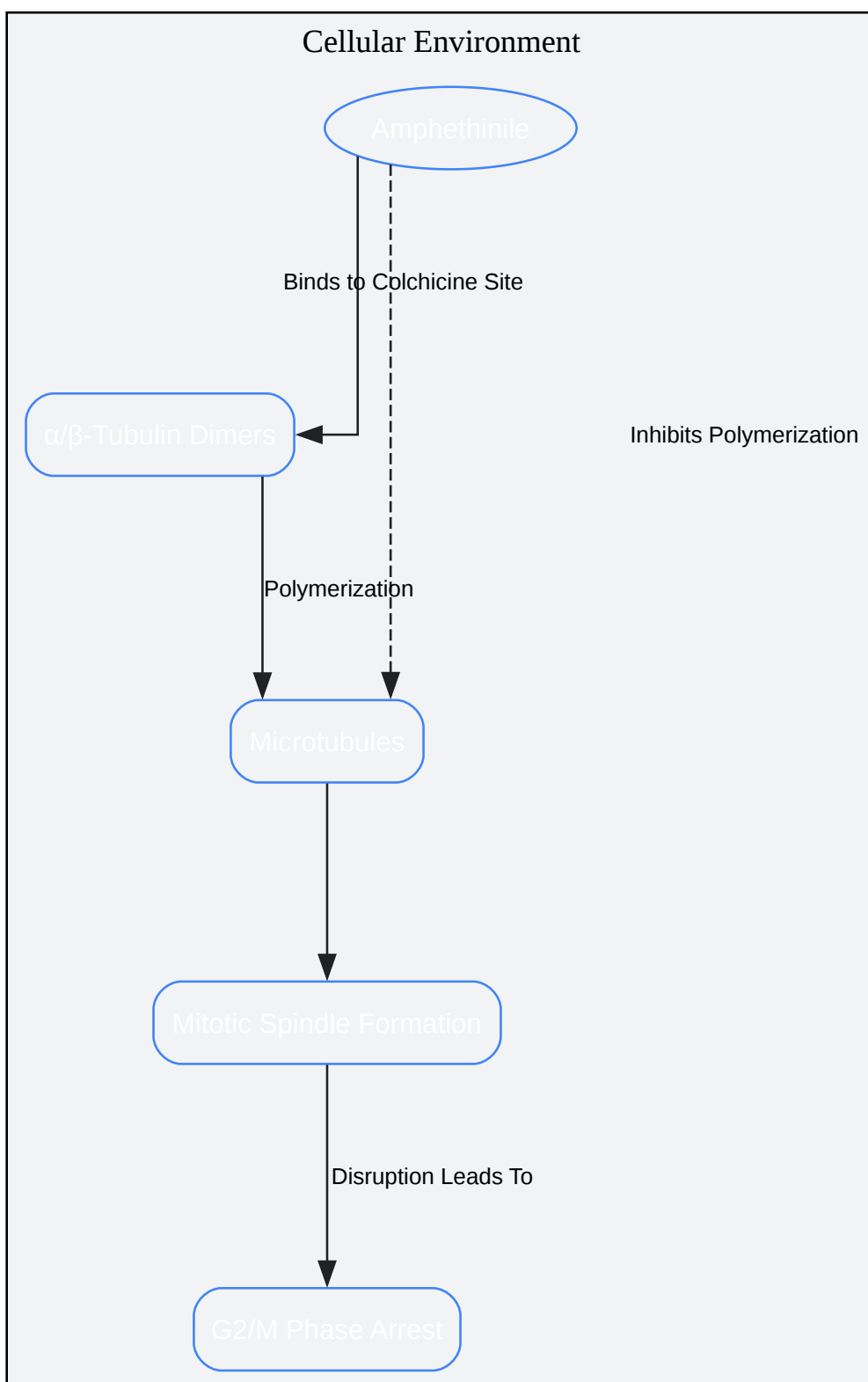
Amphethinile is a potent anti-mitotic agent that functions through the inhibition of tubulin polymerization. By binding to the colchicine site on β -tubulin, it disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference leads to a cell cycle arrest at the G2/M phase, ultimately inhibiting cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of **Amphethinile**, its effects on the cell cycle and mitosis, and detailed protocols for key experimental assays used to characterize these effects. While specific quantitative data on the cytotoxicity of **Amphethinile** across a broad range of cancer cell lines is not readily available in the public domain, this guide presents the known biochemical data and provides the methodological framework for generating such crucial datasets.

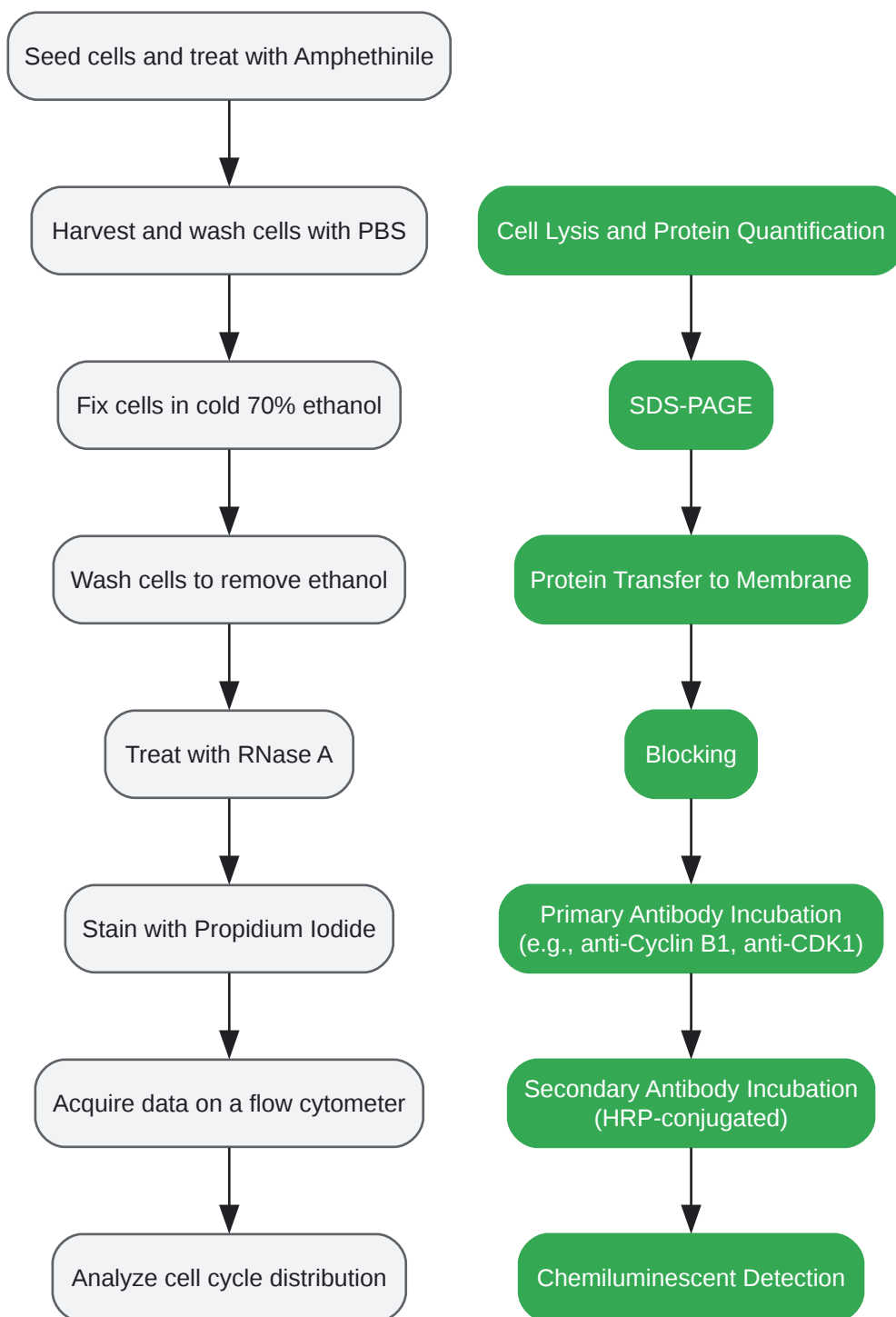
Mechanism of Action: Targeting Tubulin Dynamics

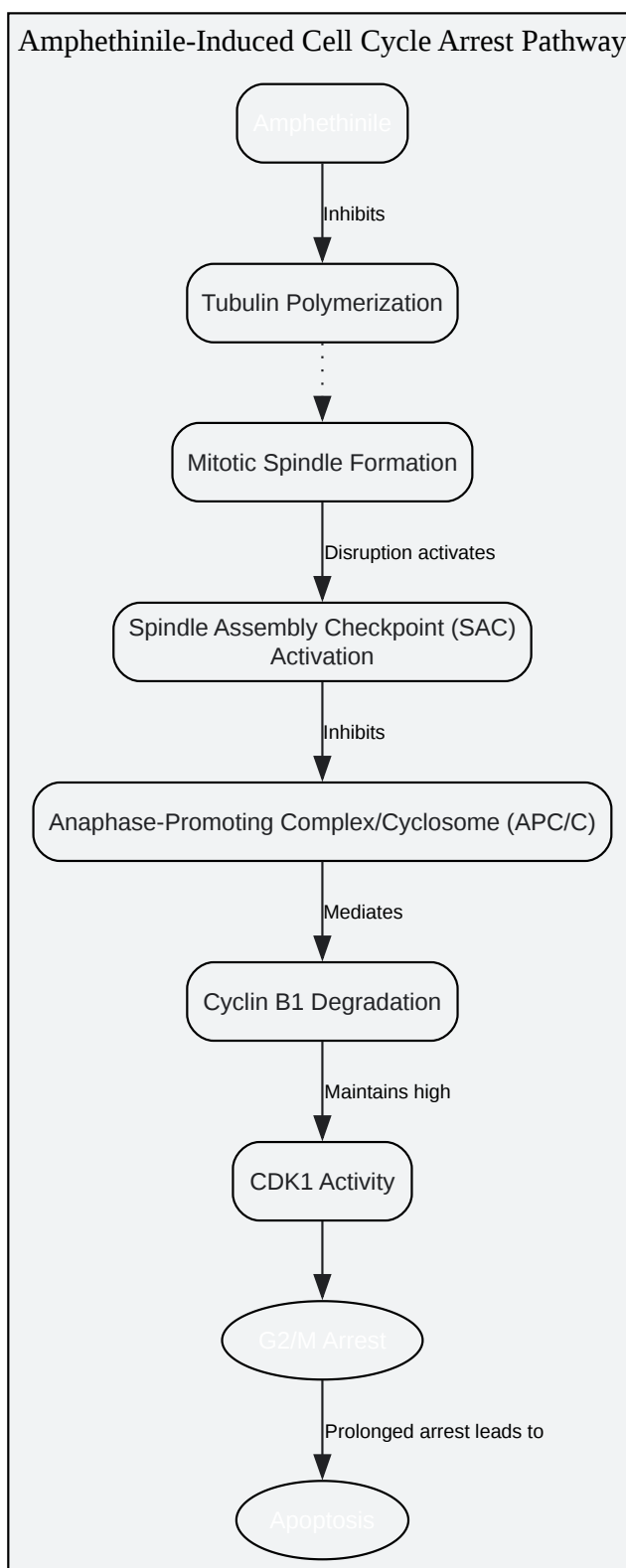
Amphethinile exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Amphethinile has been shown to be a competitive inhibitor of colchicine binding to tubulin, indicating that it occupies the same binding site on the β -tubulin subunit. This binding prevents

the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for dividing cells, as the proper formation and function of the mitotic spindle are absolutely required for the alignment and segregation of chromosomes. The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.







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- To cite this document: BenchChem. [Amphethinile: A Technical Guide to its Effects on Cell Cycle and Mitosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216996#amphethinile-s-effect-on-cell-cycle-and-mitosis]

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